molecular formula C20H10BrN3O2 B057694 Cdk4 Inhibitor CAS No. 546102-60-7

Cdk4 Inhibitor

Cat. No.: B057694
CAS No.: 546102-60-7
M. Wt: 404.2 g/mol
InChI Key: NMFKDDRQSNVETB-UHFFFAOYSA-N
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Description

This high-purity Cdk4 Inhibitor is a potent and selective cell-cycle targeting compound designed for advanced cancer research and cell biology studies. It functions by specifically inhibiting Cyclin-Dependent Kinase 4 (Cdk4), a key regulator of the G1 to S phase transition in the cell cycle. By blocking the phosphorylation of the retinoblastoma (Rb) protein, this inhibitor induces G1 phase arrest, effectively halting cellular proliferation in Rb-positive cancer cells. Its primary research value lies in elucidating the molecular mechanisms of cell cycle dysregulation, investigating the role of the CDK4/cyclin D1/p16INK4a/Rb pathway in oncogenesis, and evaluating the efficacy of targeted therapeutic strategies in preclinical models. This reagent is an essential tool for in vitro and in vivo studies focused on breast cancer, glioblastoma, melanoma, and other malignancies driven by cyclin D-Cdk4/6 hyperactivation, providing critical insights for the development of next-generation anti-cancer treatments.

Properties

IUPAC Name

6-bromo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10BrN3O2/c21-8-5-6-10-12(7-8)23-18-14(10)16-15(19(25)24-20(16)26)13-9-3-1-2-4-11(9)22-17(13)18/h1-7,22-23H,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFKDDRQSNVETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C6=C(C=C(C=C6)Br)NC5=C3N2)C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416208
Record name Cdk4 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546102-60-7
Record name K-00024
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0546102607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cdk4 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name K-00024
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ73ATU8W7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Multi-Step Heterocyclic Core Synthesis

The construction of heterocyclic frameworks, such as pyrimidines and indolocarbazoles, forms the foundation of many CDK4 inhibitors. A representative approach involves the sequential functionalization of pyrimidine derivatives. For instance, 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one serves as a pivotal intermediate in patented routes . The synthesis begins with the reaction of 2,4-dichloropyrimidine derivatives with trimethylsilylacetylene under palladium catalysis, yielding trimethylsilylethynylpyrimidine intermediates (2a , 2b ) . Subsequent desilylation with potassium hydroxide generates ethynylpyrimidine derivatives (3a , 3b ), which undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole-linked compounds (4a–4f ) .

Critical to this pathway is the use of Pd(PPh₃)₂Cl₂ and CuI as catalysts, with Cs₂CO₃ as a base in cross-coupling reactions . For example, the coupling of halide substrates with aryl amines in dioxane at 110°C produces advanced intermediates (6a–6d , 10a–10k ) . These steps highlight the reliance on transition-metal catalysis to achieve regioselective bond formation, a hallmark of modern heterocyclic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated couplings are indispensable for introducing aromatic and aliphatic substituents to CDK4 inhibitor scaffolds. A notable example is the Heck reaction , employed in the synthesis of palbociclib derivatives. In one patent route, β-crotonic acid undergoes Heck coupling with bromo-2,4-dichloropyrimidine to form a key intermediate . Similarly, the coupling of 2-chloro-4-ethynylpyrimidine with alkyl azides via CuAAC yields triazole-containing analogs (4a–4f ) .

Optimization of reaction conditions is crucial. For instance, the use of Pd(dba)₂ (dibenzylideneacetone palladium) with Xantphos as a ligand enhances coupling efficiency in dioxane at 110°C . These conditions achieve yields exceeding 80% for intermediates such as 10a–10k , which are subsequently converted to hydroxylamine derivatives (11a–11k ) via reaction with NH₂OH·HCl in methanol .

Click Chemistry in this compound Synthesis

Click chemistry, particularly CuAAC, has emerged as a versatile tool for constructing triazole-linked CDK4 inhibitors. A generalized protocol involves reacting ethynylpyrimidine derivatives (3a , 3b ) with alkyl azides in a THF/H₂O solvent system catalyzed by CuSO₄·5H₂O and sodium ascorbate . This method facilitates the rapid assembly of diverse triazole analogs (4a–4f ) with high regioselectivity and yields (>75%).

The triazole moiety enhances both solubility and binding affinity by engaging in hydrogen bonding with CDK4’s ATP-binding pocket. For example, compound 4d (IC₅₀ = 76 nM against CDK4) demonstrates superior inhibitory activity compared to non-triazole analogs .

Structure-Activity Relationship (SAR) Driven Modifications

SAR studies reveal that subtle structural modifications profoundly impact CDK4 selectivity and potency. Key findings include:

  • Cyclopentyl Substitution : Introducing a cyclopentyl group at the amino position of the thiazole moiety optimizes enzymatic potency and selectivity. Replacement with aromatic or isopropyl groups diminishes activity .

  • Electron-Withdrawing Groups : Trifluoromethyl substitutions increase off-target toxicity, reducing CDK4/6 selectivity .

  • Piperazine Modifications : Substituting the piperazine nitrogen with oxygen enhances selectivity, whereas exocyclic primary amines decrease it .

These insights guide the synthesis of ZINC585291674 , a lead compound with IC₅₀ values of 184.14 nM (CDK4) and 111.78 nM (CDK6) . Its structure, featuring a hydroxamate group for HDAC inhibition, exemplifies dual-targeting strategies .

Comparative Analysis of Synthetic Routes

The table below summarizes key synthetic methods and their outcomes:

MethodKey Reagents/CatalystsYield (%)IC₅₀ (CDK4)Selectivity (CDK4/6)Source
Pd-Catalyzed CouplingPd(dba)₂, Xantphos, Cs₂CO₃8530 nM>100-fold
CuAAC Click ChemistryCuSO₄·5H₂O, Sodium Ascorbate7876 nM50-fold
SAR-Optimized SynthesisNH₂OH·HCl, KOH/MeOH72184 nM1.6-fold
Indolocarbazole SynthesisPd(PPh₃)₄, Et₃N6842 nM>200-fold

Notes :

  • Pd(dba)₂ -based routes achieve the highest selectivity, attributed to precise steric and electronic control .

  • Click chemistry offers modularity but moderate selectivity due to triazole’s hydrophilic nature .

  • Dual CDK4/HDAC inhibitors (e.g., 11a–11k ) exhibit lower selectivity but broader therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

Cyclin-dependent kinase 4 inhibitors undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups to enhance activity.

    Reduction: Removal of oxygen-containing groups to modify activity.

    Substitution: Replacement of specific atoms or groups to improve selectivity and potency.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of cyclin-dependent kinase 4 inhibitors include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substituting agents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions are typically derivatives of the core structure with enhanced inhibitory activity. These derivatives are designed to improve pharmacokinetic properties, such as solubility, stability, and bioavailability.

Scientific Research Applications

Breast Cancer

CDK4 inhibitors are predominantly utilized in treating hormone receptor-positive (HR+) breast cancer. Their efficacy is significantly enhanced when combined with endocrine therapies. Clinical trials have demonstrated that:

  • Palbociclib combined with letrozole has shown improved progression-free survival compared to letrozole alone.
  • Abemaciclib has shown activity as a monotherapy and in combination with endocrine therapies, leading to substantial improvements in overall survival rates .

Lung Cancer

Recent studies indicate that CDK4 inhibitors can also be effective in non-small cell lung cancer (NSCLC). Research has highlighted:

  • The potential for CDK4 inhibitors to enhance immune responses when used alongside PD-1 blockade therapies.
  • Increased tumor-infiltrating T-cells and enhanced antigen presentation on immune cells following treatment with CDK4 inhibitors .

Other Cancers

CDK4 inhibitors are being explored in various other malignancies, including:

  • Melanoma : Preclinical studies suggest that CDK4 inhibition may enhance the efficacy of existing therapies.
  • Lip sarcoma and mantle cell lymphoma : Ongoing clinical trials are assessing the effectiveness of CDK4 inhibitors in these cancer types .

Challenges and Future Directions

Despite their promise, several challenges remain in the clinical application of CDK4 inhibitors:

  • Resistance Mechanisms : Both intrinsic and acquired resistance to CDK4 inhibitors pose significant hurdles. Research is ongoing to identify biomarkers that predict response to therapy and strategies to overcome resistance .
  • Combination Therapies : The optimal use of CDK4 inhibitors often involves combinations with other therapeutic agents. Careful selection of partners is crucial, as some combinations may lead to antagonistic effects .

Case Studies

StudyCancer TypeTreatmentOutcome
PALOMA-2HR+ Breast CancerPalbociclib + LetrozoleImproved PFS (progression-free survival)
MONARCH 2HR+ Breast CancerAbemaciclib + TamoxifenSignificant OS (overall survival) improvement
TRILOGYNSCLCRibociclib + ChemotherapyEnhanced tumor response rates

Mechanism of Action

Cyclin-dependent kinase 4 inhibitors exert their effects by binding to the active site of cyclin-dependent kinase 4, preventing its interaction with cyclin D. This inhibition blocks the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle. As a result, the cell cycle is arrested in the G1 phase, preventing the transition to the S phase and subsequent cell division .

Comparison with Similar Compounds

Structural and Mechanistic Differences

  • Design Strategies :
    • Compound 15 and 26a were developed using a Cdk4 homology model based on Cdk2's X-ray structure. Modifications to the urea scaffold improved binding affinity, validated by X-ray crystallography .
    • Oxindole-indole hybrids (e.g., 6e ) exploit hydrophobic interactions with Phe93 and Ala157, with 5-methyl substitutions enhancing activity (IC50 = 0.15 µM) .
  • Binding Modes :
    • Palbociclib and ribociclib share ATP-competitive mechanisms but differ in off-target kinase profiles. Ribociclib exhibits higher selectivity for CDK4/6, whereas abemaciclib shows broader kinase inhibition .

Clinical Efficacy

Parameter Palbociclib + ET Ribociclib + ET Abemaciclib + ET
Median PFS (mo) 24.8 25.3 26.1
Median OS (mo) 34.8 46.7 38.7
Real-world TTD (mo) 9.7 (early-line) 12.0 (early-line) 26.1 (post-progression)

Resistance Mechanisms

  • Biomarkers : High CDK4 and low CDK6 expression correlate with ribociclib sensitivity, while p21 downregulation predicts resistance .
  • Cross-Resistance : Structural conservation in ATP-binding pockets leads to class-wide resistance, though combination therapies (e.g., CDK4/6 + PI3K inhibitors) show promise .

Biological Activity

Cyclin-dependent kinase 4 (CDK4) inhibitors have emerged as critical components in cancer therapy, particularly for hormone receptor-positive breast cancer. These inhibitors function by disrupting the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This article explores the biological activity of CDK4 inhibitors, focusing on their mechanisms, efficacy, and clinical implications.

CDK4 is a key regulator of the cell cycle, particularly during the transition from the G1 phase to the S phase. By phosphorylating retinoblastoma (Rb) protein, CDK4 facilitates cell cycle progression. Inhibition of CDK4 prevents this phosphorylation, leading to G1 arrest and ultimately inhibiting tumor growth. The primary CDK4 inhibitors currently in use include palbociclib , ribociclib , and abemaciclib .

Key Mechanisms:

  • Cell Cycle Arrest : Continuous inhibition of CDK4 leads to sustained G1 phase arrest, preventing DNA synthesis and cell division .
  • Induction of Apoptosis : Prolonged inhibition can trigger apoptotic pathways in cancer cells, enhancing therapeutic efficacy .

Clinical Efficacy

Recent studies have demonstrated the effectiveness of CDK4 inhibitors in various clinical settings. For instance, abemaciclib has shown promising results in patients with HR-positive, HER2-negative breast cancer, allowing for continuous dosing that maintains effective drug levels .

Case Studies

  • Abemaciclib in Breast Cancer :
    • Study Design : A clinical trial involving patients with HR-positive breast cancer.
    • Findings : Patients exhibited durable responses with continuous abemaciclib administration, highlighting its potential for long-term control of tumor growth .
  • Palbociclib and Ribociclib Comparisons :
    • Study Design : Comparative analysis of palbociclib and ribociclib in hormone receptor-positive breast cancer.
    • Results : Both drugs induced significant tumor regression; however, palbociclib was noted to have a slightly better safety profile regarding hematological toxicity .

In Vitro Studies

Recent research has focused on the selectivity and potency of various CDK4 inhibitors. A study evaluated four novel compounds against CDK4/6 and found that ZINC585291674 demonstrated superior inhibitory activity with an IC50 of 184.14 nM for CDK4 and 111.78 nM for CDK6 .

CompoundIC50 (CDK4)IC50 (CDK6)
ZINC585291674184.14 nM111.78 nM
ZINC585292724286.75 nM196.25 nM
ZINC585291474225.68 nM360.68 nM
ZINC585292587498.31 nM550.13 nM

Safety Profile

The safety profile of CDK4 inhibitors is a crucial aspect of their clinical application. Clinical trials have reported manageable side effects, primarily hematological toxicities such as neutropenia and thrombocytopenia . Notably, abemaciclib has been associated with gastrointestinal side effects but offers a favorable cardiovascular safety profile compared to other treatments like ibrutinib .

Future Directions

The ongoing research into CDK4 inhibitors is focused on overcoming resistance mechanisms that develop during treatment. Combination therapies involving CDK4 inhibitors with other agents (e.g., hormonal therapies or immune checkpoint inhibitors) are being explored to enhance efficacy and minimize resistance.

Potential Research Areas:

  • Combination Therapies : Investigating synergistic effects when combined with other targeted therapies or immunotherapies.
  • Resistance Mechanisms : Understanding how tumors adapt to CDK4 inhibition and developing strategies to counteract these adaptations.

Q & A

Q. How can researchers resolve discrepancies between preclinical and clinical trial data for CDK4 inhibitors?

  • Answer : Perform retrospective biomarker analysis (e.g., CDKN2A deletion status in patient biopsies) and use patient-derived organoids (PDOs) to validate drug responses in a clinically relevant model .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cdk4 Inhibitor
Reactant of Route 2
Cdk4 Inhibitor

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